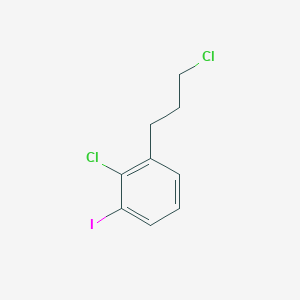

1-Chloro-2-(3-chloropropyl)-6-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2I |

|---|---|

Molecular Weight |

314.97 g/mol |

IUPAC Name |

2-chloro-1-(3-chloropropyl)-3-iodobenzene |

InChI |

InChI=1S/C9H9Cl2I/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |

InChI Key |

ASIZNJVHXWEPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)CCCCl |

Origin of Product |

United States |

Chemical and Physical Properties

Detailed experimental data for 1-Chloro-2-(3-chloropropyl)-6-iodobenzene is not widely available in public literature, suggesting its specialized and likely non-commercial nature. However, based on the properties of structurally similar compounds, a set of predicted characteristics can be compiled. For instance, the related compound, 1-(3-chloropropyl)-2-iodo-6-nitrobenzene, has a predicted boiling point of 367.4 ± 27.0 °C and a density of 1.768 ± 0.06 g/cm³. Another related molecule, 1-chloro-2-iodobenzene (B47295), is a liquid that is miscible with most common organic solvents but immiscible with water. fishersci.ca

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉Cl₂I |

| Molecular Weight | 315.0 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Predicted to be high, likely >300 °C |

| Solubility | Likely soluble in common organic solvents, insoluble in water |

Note: The data in this table is predicted based on the properties of structurally related compounds and has not been experimentally verified for this compound.

Synthesis of 1 Chloro 2 3 Chloropropyl 6 Iodobenzene

Specific synthesis routes for 1-Chloro-2-(3-chloropropyl)-6-iodobenzene are not documented in readily accessible scientific literature. However, plausible synthetic strategies can be devised based on established organic chemistry principles and known reactions for preparing similar multi-substituted aromatic compounds.

A potential synthetic approach could involve a multi-step sequence starting from a simpler, commercially available substituted benzene (B151609). For example, one could envision a synthesis beginning with a suitable aniline (B41778) derivative, which could then undergo diazotization followed by iodination, a common method for introducing iodine onto an aromatic ring. The chloropropyl side chain could potentially be introduced via a Friedel-Crafts acylation followed by reduction and chlorination, or through a coupling reaction. The synthesis of related compounds, such as 1-bromo-2-chloro-3-fluoro-4-iodobenzene, often involves diazotization of a corresponding aniline precursor. google.com

Mechanistic Investigations of Reactions Involving 1 Chloro 2 3 Chloropropyl 6 Iodobenzene

Elucidation of Reaction Mechanisms for Cross-Coupling Processes

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and 1-chloro-2-(3-chloropropyl)-6-iodobenzene offers multiple reaction sites. nobelprize.org The significant difference in reactivity between the aryl iodide, aryl chloride, and alkyl chloride moieties allows for selective functionalization, primarily dictated by the choice of catalyst and reaction conditions.

Palladium- and nickel-catalyzed cross-coupling reactions are central to the functionalization of aryl halides. doubtnut.com The generally accepted mechanism for palladium-catalyzed reactions, such as the Suzuki, Heck, and Negishi couplings, proceeds through a Pd(0)/Pd(II) catalytic cycle. libretexts.orgicmpp.ro This cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. nih.gov In the case of this compound, the carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, ensuring that oxidative addition occurs selectively at the iodo-substituted position. libretexts.org

The catalytic cycle can be summarized in three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond to form a square planar Pd(II) intermediate. nih.gov

Transmetalation: In reactions like the Suzuki or Negishi coupling, an organometallic reagent transfers its organic group to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. icmpp.ro

Nickel catalysts operate through similar catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox pairs. chemrxiv.org Nickel is particularly effective in activating less reactive C-Cl bonds and is also known to promote reactions involving the alkyl chloride portion of the molecule, often through radical pathways. doubtnut.comchemrxiv.org

Table 1: Comparison of Palladium and Nickel Catalysis in Cross-Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Typical Redox Cycle | Pd(0) / Pd(II) | Ni(0)/Ni(II), Ni(I)/Ni(III) |

| Preferred Halide | I > Br > Cl | I ≈ Br ≈ Cl (with appropriate ligands) |

| Alkyl Halide Reactivity | Prone to β-hydride elimination | More tolerant, can proceed via radical mechanisms |

| Cost | Higher | Lower, more earth-abundant |

Oxidative addition is the rate-determining step in many cross-coupling reactions, and the reactivity of the aryl halide is a critical factor. researchgate.net The propensity of aryl halides toward oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. libretexts.org This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. For this compound, this reactivity difference allows for high selectivity. Palladium catalysts will almost exclusively react with the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations.

Electron-donating groups on the aromatic ring can slow down the rate of oxidative addition, while electron-withdrawing groups can accelerate it. rsc.org This is because the oxidative addition process involves the transfer of electron density from the metal center to the aryl halide. Computational studies, such as Density Functional Theory (DFT), have shown that electron-deficient aryl halides have a lower activation barrier for oxidative addition. nobelprize.org

Radical Intermediates and Chain Propagation in Alkyl Halide Transformations

While palladium catalysis predominantly targets the aryl iodide, nickel catalysis is well-known to facilitate reactions involving alkyl halides through mechanisms involving radical intermediates. chemrxiv.org The 3-chloropropyl group of this compound can be activated, particularly by low-valent nickel complexes. nih.gov

The mechanism is thought to involve a single-electron transfer (SET) from a Ni(I) species to the alkyl chloride, leading to the formation of an alkyl radical and a Ni(II) species. chemrxiv.org This alkyl radical can then participate in various transformations, including addition to other molecules or recombination with the metal center to form an organonickel intermediate, which can then undergo reductive elimination to form the final product. chemrxiv.org

Experiments designed to trap radical intermediates, such as the use of TEMPO, have provided evidence for these pathways in nickel-catalyzed reactions of alkyl halides. nih.govchemrxiv.org The formation of radical intermediates is a key feature that distinguishes nickel catalysis from traditional palladium catalysis, especially in the context of C(sp³)-hybridized centers.

Computational and Experimental Approaches to Mechanistic Understanding

A combination of computational and experimental techniques is essential for a deep understanding of the reaction mechanisms involving complex molecules like this compound. nih.gov

Experimental approaches often involve kinetic studies to determine reaction orders and rate laws, which can provide insights into the rate-determining step. Isotope labeling studies can help to elucidate bond-breaking and bond-forming steps. Furthermore, the isolation and characterization of reaction intermediates can provide direct evidence for a proposed catalytic cycle.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. This information is invaluable for understanding the factors that control reactivity and selectivity.

A key aspect of computational mechanistic studies is the analysis of transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can predict reaction rates and understand the origins of selectivity. researchgate.net

For the oxidative addition of the C-I bond in this compound to a palladium catalyst, transition state analysis would reveal the geometry of the interacting species at the point of maximum energy. This analysis can shed light on the influence of ligands on the palladium center and the electronic effects of the substituents on the aromatic ring on the activation energy of this crucial step. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Isotope Effects and Kinetic Studies

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step and providing insights into the structure of the transition state. libretexts.org A KIE is observed when an atom at a position involved in bond-breaking or bond-forming in the rate-determining step is replaced by one of its heavier isotopes, leading to a change in the reaction rate. wikipedia.org

For reactions involving this compound, KIEs could be employed to probe various mechanistic possibilities. For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) at the carbon bearing the iodine atom, a primary carbon-13 KIE would be expected if the cleavage of the C-I bond is part of the rate-determining step. Similarly, deuterium (B1214612) labeling of the aromatic ring or the chloropropyl side chain could reveal information about steps involving C-H bond activation or secondary effects related to changes in hybridization.

Secondary kinetic isotope effects, where the isotopic substitution is at a bond not directly broken in the rate-determining step, can also provide valuable information. libretexts.org For example, a secondary deuterium KIE at the carbon adjacent to the C-I bond could help to distinguish between different transition state geometries in substitution or elimination reactions.

While no specific kinetic data for this compound is available, a hypothetical kinetic study of a reaction, for instance, a Suzuki coupling at the iodo position, would likely reveal pseudo-first-order kinetics with respect to the aryl halide under standard conditions where the other reagents are in excess. The rate would also be dependent on the catalyst concentration and temperature.

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected kH/kD or k12C/k13C | Mechanistic Implication |

| Electrophilic Aromatic Substitution | Deuteration of the aromatic ring | > 1 (Normal KIE) | C-H bond breaking is part of the rate-determining step. |

| Nucleophilic Aromatic Substitution (at C-I) | 13C at the C-I position | > 1 (Normal KIE) | C-I bond cleavage is involved in the rate-determining step. |

| Side-chain reaction (e.g., E2 elimination) | Deuteration at the β-carbon of the chloropropyl group | > 1 (Normal KIE) | C-H bond breaking at the side chain is rate-limiting. |

This table is illustrative and based on general principles of kinetic isotope effects, not on experimental data for the specific compound.

Influence of Halogen Substituents on Reaction Rates and Selectivity

The three substituents on the benzene (B151609) ring of this compound—chloro, iodo, and 3-chloropropyl—each exert a distinct electronic and steric influence on the reactivity and regioselectivity of the molecule.

The reactivity of the carbon-halogen bonds in nucleophilic substitution or cross-coupling reactions is also significantly different. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making the iodo-substituted position the primary site for reactions such as Suzuki, Heck, or Sonogashira couplings. This selectivity is a cornerstone of synthetic strategy, allowing for sequential functionalization of the aromatic ring. The aliphatic C-Cl bond on the propyl side chain would have different reactivity again, generally being more susceptible to SN2 reactions than the aryl chlorides, but less reactive than the aryl iodide in transition-metal-catalyzed processes.

Table 2: Predicted Relative Reactivity of Halogenated Positions in this compound

| Reaction Type | C-I Bond | Aryl C-Cl Bond | Alkyl C-Cl Bond | Rationale |

| Palladium-catalyzed Cross-Coupling | Highly Reactive | Unreactive (under typical conditions) | Unreactive | C-I bond is weaker and more readily undergoes oxidative addition. |

| Nucleophilic Aromatic Substitution | More Reactive | Less Reactive | Not applicable | The C-I bond is a better leaving group than the C-Cl bond. |

| SN2 Reaction | Not applicable | Not applicable | Reactive | The sp3-hybridized carbon is susceptible to backside attack. |

This table presents a qualitative prediction based on established principles of halogen reactivity in different chemical contexts.

Spectroscopic Characterization for Structural Elucidation of 1 Chloro 2 3 Chloropropyl 6 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Assignment

A ¹H NMR spectrum would be essential to identify the electronic environment of each hydrogen atom in 1-Chloro-2-(3-chloropropyl)-6-iodobenzene. This would involve assigning specific chemical shifts to the protons on the aromatic ring and the three distinct sets of protons on the 3-chloropropyl side chain. The splitting patterns (multiplicity) and coupling constants would further confirm the connectivity between adjacent protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. For this compound, one would expect to observe signals corresponding to the six carbons of the benzene (B151609) ring and the three carbons of the chloropropyl group. The chemical shifts would provide insight into the electronic effects of the halogen substituents on the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

2D NMR experiments are critical for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, confirming the proton-proton connectivities within the aromatic ring and the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing key information to connect the 3-chloropropyl chain to the correct position on the benzene ring and to confirm the relative positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of the compound would identify the presence of characteristic functional groups. Key vibrational frequencies would be expected for C-H stretching and bending in both the aromatic and aliphatic regions, C-C bonds within the benzene ring, and the C-Cl and C-I bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The exact mass would confirm the molecular formula. The fragmentation analysis would likely show characteristic losses of chlorine, iodine, and fragments of the propyl chain, which would support the proposed structure. The isotopic pattern, particularly for chlorine, would be a key feature in the mass spectrum.

Computational and Theoretical Studies of 1 Chloro 2 3 Chloropropyl 6 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) would be the method of choice for determining the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) of 1-Chloro-2-(3-chloropropyl)-6-iodobenzene. These calculations would also provide the molecule's total electronic energy. By comparing the energies of different possible conformations, particularly concerning the flexible 3-chloropropyl side chain, the global minimum energy structure could be identified.

Hypothetical Data Table: Optimized Geometric Parameters (DFT)

| Parameter | Predicted Value |

| C1-Cl Bond Length (Å) | Data not available |

| C6-I Bond Length (Å) | Data not available |

| C2-C(propyl) Bond Length (Å) | Data not available |

| Dihedral Angle (Cl-C1-C6-I) (°) | Data not available |

| Total Electronic Energy (Hartree) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks. The spatial distribution of the HOMO and LUMO would likely be influenced by the presence of the electron-withdrawing halogen substituents and the alkyl chain.

Hypothetical Data Table: FMO Analysis Results

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potentials would be expected around the chlorine and iodine atoms due to their high electronegativity, as well as potentially on the benzene (B151609) ring's pi system. The ESP map would provide valuable insights into intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, considering its interactions with itself and its environment (like a solvent). For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the 3-chloropropyl side chain. These simulations could reveal the most populated conformations in solution and provide information on how the molecule interacts with neighboring molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts)

Computational methods, often integrated with DFT, can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum would be an invaluable tool for chemists in confirming the synthesis and purification of the compound by comparing it with experimental NMR data.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Cl) | Data not available |

| C2 (C-propyl) | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 (C-I) | Data not available |

| Propyl-C1' | Data not available |

| Propyl-C2' | Data not available |

| Propyl-C3' (C-Cl) | Data not available |

Modeling of Reaction Pathways and Transition States

Should this compound be considered for use in chemical synthesis, computational modeling could be employed to investigate potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and kinetics of a reaction. For instance, modeling could explore the likelihood of intramolecular cyclization reactions involving the chloropropyl side chain and the benzene ring.

This compound as a Versatile Synthetic Building Block

The strategic placement of three distinct halogen-containing functionalities on the benzene scaffold makes this compound a pluripotent substrate for a multitude of synthetic elaborations. The ortho-disposed chloro and iodo substituents, along with the reactive 3-chloropropyl side chain, offer orthogonal handles for sequential chemical modifications. This allows for the systematic and controlled introduction of various functional groups and the construction of intricate molecular frameworks.

For instance, through an intramolecular Heck reaction, the iodophenyl moiety could be coupled with a suitably introduced unsaturation in the side chain. The 3-chloropropyl group can be converted to an alkenyl group via elimination or a terminal alkyne through a two-step elimination process. Subsequent palladium-catalyzed intramolecular cyclization would then lead to the formation of a tetrahydronaphthalene ring system. The remaining chloro substituent on the aromatic ring could then be utilized for further annulation reactions to construct more complex PAHs.

Table 1: Hypothetical Intramolecular Heck Cyclization for PAH Synthesis

| Starting Material Modification | Reaction Type | Catalyst System | Potential Product | Plausible Yield Range (%) |

|---|---|---|---|---|

| Conversion of chloropropyl to but-3-enyl | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Chloro-substituted tetrahydronaphthalene derivative | 60-80 |

The this compound scaffold is well-suited for the synthesis of a variety of functionalized heterocyclic systems. The 3-chloropropyl side chain can act as an electrophile for intramolecular cyclization with a nucleophile introduced at the ortho-iodo position.

For example, a Sonogashira coupling at the iodo-position with a terminal alkyne bearing a nucleophilic group (e.g., an amino or hydroxyl group) could be followed by an intramolecular nucleophilic substitution of the chloroalkyl chain to form a nitrogen or oxygen-containing heterocycle fused to the benzene ring. Alternatively, the iodo group could be converted to an amino, hydroxyl, or thiol group, which could then undergo intramolecular cyclization with the chloropropyl side chain to furnish various five- or six-membered heterocycles.

Table 2: Potential Heterocycle Synthesis via Intramolecular Cyclization

| Initial Transformation at Iodo-position | Cyclization Strategy | Resulting Heterocycle |

|---|---|---|

| Sonogashira coupling with propargylamine | Intramolecular N-alkylation | Dihydro-pyrrolo[1,2-a]quinoline derivative |

| Buchwald-Hartwig amination with ammonia | Intramolecular N-alkylation | Tetrahydroquinoline derivative |

The differential reactivity of the carbon-iodine and carbon-chlorine bonds in this compound makes it an excellent substrate for the controlled synthesis of biaryl and polyaryl compounds through sequential cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings.

This allows for the selective coupling of an aryl or heteroaryl group at the 2-position, leaving the chloro substituent at the 6-position and the chloropropyl group at the 1-position untouched. The resulting biaryl compound can then undergo further functionalization. For instance, the remaining chloro group can be subjected to a second cross-coupling reaction under more forcing conditions, or the chloropropyl side chain can be modified or used in cyclization reactions. This stepwise approach provides precise control over the substitution pattern of the resulting polyaryl scaffold.

Table 3: Sequential Suzuki Coupling for Biaryl Synthesis

| Step | Reaction | Arylating Agent | Catalyst/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 2-Aryl-1-chloro-6-(3-chloropropyl)benzene |

Synthesis of Chiral Molecules and Enantioselective Transformations (if applicable through further derivatization)

While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral molecules through enantioselective transformations of its derivatives. The presence of multiple functional groups allows for the introduction of chirality in a controlled manner.

For instance, the chloropropyl side chain could be converted to a prochiral ketone. Subsequent enantioselective reduction of this ketone using chiral reducing agents like those derived from chiral BINOL or oxazaborolidines would yield a chiral alcohol. Alternatively, the aromatic backbone itself can be a source of chirality. If two different, bulky aryl groups are introduced at the 2- and 6-positions via sequential cross-coupling reactions, the resulting polyaryl system could exhibit atropisomerism, where rotation around the biaryl bonds is restricted, leading to stable, chiral enantiomers. The synthesis of such atropisomers could be achieved with high enantioselectivity by employing chiral ligands in the cross-coupling steps.

Development of Novel Organic Reactions Leveraging the Unique Halogen Combination

The presence of both a chloro and an iodo substituent ortho to each other on the benzene ring, in combination with a reactive side chain, provides a platform for the development of novel organic reactions. This unique arrangement could facilitate cascade or domino reactions where multiple bonds are formed in a single operation.

For example, a reaction could be envisioned where a transition metal catalyst, such as palladium or copper, first undergoes oxidative addition into the C-I bond. The resulting organometallic intermediate could then undergo a reaction involving the chloropropyl side chain, for instance, through the formation of a palladacycle. Subsequent reductive elimination or further reaction with another component could lead to novel molecular structures. The presence of the ortho-chloro group can influence the regioselectivity and reactivity of these transformations.

Use in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting material for such strategies due to its multiple, orthogonally reactive functional groups.

Starting from this single compound, one could selectively react each of the three functional sites to generate a wide range of derivatives. For example, the iodo group can be engaged in various cross-coupling reactions, the chloropropyl chain can be substituted with a variety of nucleophiles, and the chloro group on the ring can be functionalized under more forcing conditions or after activation. This allows for the systematic variation of substituents at three different positions, leading to a diverse set of molecules for applications in medicinal chemistry, materials science, and agrochemicals.

Analysis of this compound: A Specialized Intermediate in Organic Synthesis

A comprehensive review of the chemical properties, synthesis, and applications of this compound, a halogenated aromatic hydrocarbon with niche applications in the development of advanced materials.

The specific chemical compound, this compound, is a specialized halogenated aromatic hydrocarbon. Due to its unique substitution pattern, featuring chloro, chloropropyl, and iodo groups on a benzene ring, it holds potential as an intermediate in complex organic syntheses. This article delves into the known chemical and physical properties, synthesis methodologies, and its role in the creation of advanced materials.

Applications in Advanced Organic Synthesis

The primary utility of a molecule like 1-Chloro-2-(3-chloropropyl)-6-iodobenzene lies in its function as a versatile intermediate in the construction of more complex molecular architectures for advanced materials. The presence of three distinct halogen substituents at specific positions on the benzene (B151609) ring allows for selective, sequential cross-coupling reactions.

The carbon-iodine bond is the most reactive towards common cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the initial introduction of a new substituent at the 6-position. The carbon-chlorine bonds are less reactive, providing opportunities for subsequent functionalization under different reaction conditions. This differential reactivity is a key feature exploited in the synthesis of complex organic molecules.

The 3-chloropropyl side chain offers another point for chemical modification. The terminal chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups or to tether the molecule to a polymer backbone or a surface. This versatility makes it a valuable building block for creating materials with tailored structures, without specifying their exact properties. The use of halogenated aromatics as intermediates in the synthesis of materials for organic electronics is a well-established field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-2-(3-chloropropyl)-6-iodobenzene, and how can purity be optimized?

- Methodology : Start with iodination of 1-chloro-2-(3-chloropropyl)benzene using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1). Purify via column chromatography (silica gel, gradient elution with hexane to 10% DCM) followed by recrystallization from ethanol/ether . Purity >95% can be confirmed via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use - and -NMR in deuterated chloroform (CDCl₃) to confirm substituent positions. For iodine/chlorine effects, compare chemical shifts with analogous compounds (e.g., 1-chloro-2-iodobenzene, δH ~7.3–7.8 ppm) . UV-Vis spectroscopy (λmax in ethanol) can reveal conjugation effects. X-ray crystallography is recommended for definitive stereochemical analysis .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.